molecular formula C9H8N2O2S B12974916 Ethyl thieno[3,2-d]pyrimidine-6-carboxylate

Ethyl thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12974916
M. Wt: 208.24 g/mol
InChI Key: NVMRWSVYIONBCD-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl thieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives often utilize large-scale cyclization reactions under controlled conditions. The use of formic acid or triethyl orthoformate as reagents ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl thieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl thieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts various signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl thieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct biological activities. Its ability to inhibit protein kinases and other enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

ethyl thieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-8(14-7)4-10-5-11-6/h3-5H,2H2,1H3

InChI Key

NVMRWSVYIONBCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=NC=C2S1

Origin of Product

United States

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